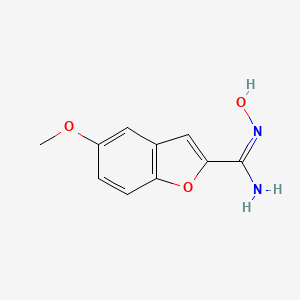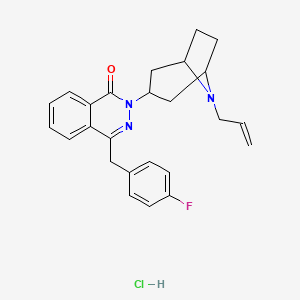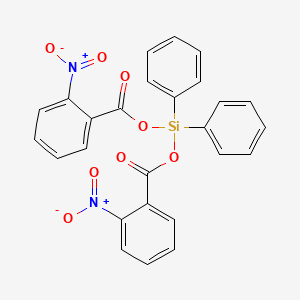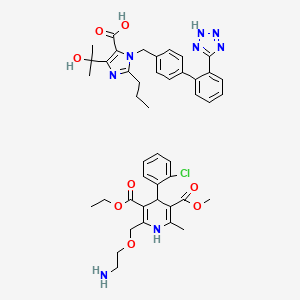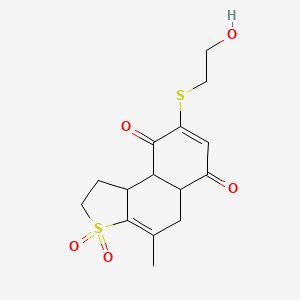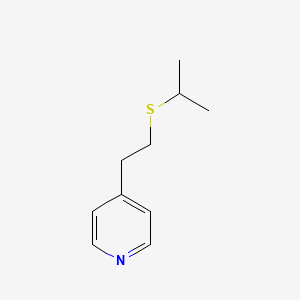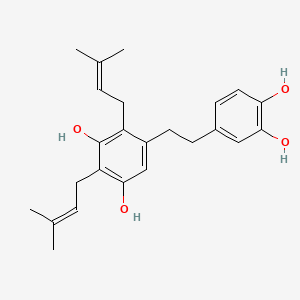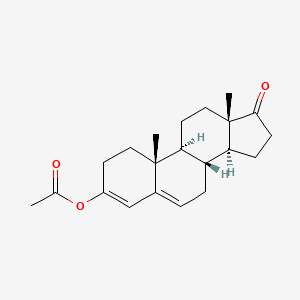
A3KC2Fma4Q
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- (A3KC2Fma4Q) is a synthetic derivative of androstane, a steroidal structure. It is characterized by its molecular formula C21H28O3 and a molecular weight of 328.4452 . This compound is known for its unique stereochemistry, with five defined stereocenters .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- typically involves the acetylation of ANDROSTA-3,5-DIEN-17-ONE, 3-HYDROXY-. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a base such as pyridine to catalyze the reaction . The reaction mixture is usually maintained at a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves large-scale acetylation processes. The reaction is conducted in stainless steel reactors equipped with temperature control systems to maintain the desired reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- involves its interaction with specific molecular targets and pathways. The compound is known to modulate steroid hormone receptors, influencing gene expression and cellular functions. It can also affect enzymatic activities involved in steroid metabolism, thereby altering the levels of endogenous steroids .
Comparaison Avec Des Composés Similaires
Similar Compounds
ANDROSTA-3,5-DIEN-17-ONE, 3-HYDROXY-: The non-acetylated form of the compound.
ANDROSTA-3,5-DIEN-17-ONE, 3-METHOXY-: A similar compound with a methoxy group instead of an acetoxy group.
Uniqueness
ANDROSTA-3,5-DIEN-17-ONE, 3-(ACETYLOXY)- is unique due to its specific acetylation, which imparts distinct chemical and biological properties. The acetoxy group enhances its lipophilicity and may influence its interaction with biological targets compared to its non-acetylated or methoxy-substituted counterparts .
Propriétés
Numéro CAS |
4968-05-2 |
|---|---|
Formule moléculaire |
C21H28O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H28O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,12,16-18H,5-11H2,1-3H3/t16-,17-,18-,20-,21-/m0/s1 |
Clé InChI |
AHQQAOHBGLLBAL-OEUJLIAZSA-N |
SMILES isomérique |
CC(=O)OC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C |
SMILES canonique |
CC(=O)OC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


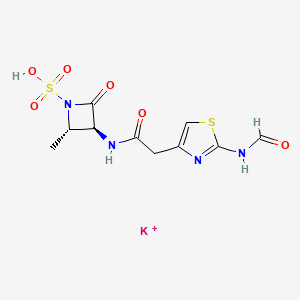
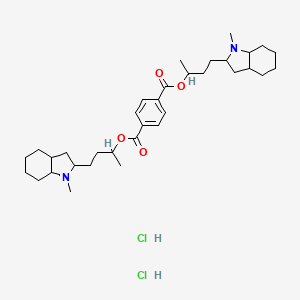
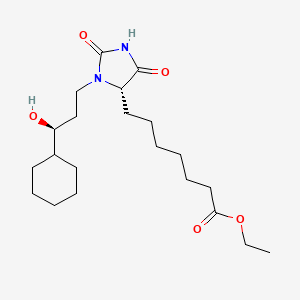

![1-methyl-3-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]-1,2,4-triazole-3,5-diamine](/img/structure/B12704621.png)
